Hydrogen (3-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamidato(2-))(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))chromate(1-)
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Overview
Description
Hydrogen (3-(4,5-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamidato(2-))(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with two distinct azo-functionalized sulphonamidato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions to prepare the azo-functionalized ligands, followed by coordination with a chromate source. The general steps include:
Preparation of Azo Ligands: The azo ligands are synthesized through diazotization of aromatic amines followed by coupling with suitable aromatic compounds.
Coordination with Chromate: The prepared azo ligands are then reacted with a chromate source under controlled conditions to form the final complex.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: The azo groups can participate in redox reactions, altering the electronic properties of the compound.
Substitution Reactions: The sulphonamidato ligands can be substituted under specific conditions, leading to the formation of new derivatives.
Complexation Reactions: The chromate core can form additional complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups can lead to the formation of amines, while substitution reactions can yield various functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in organic reactions due to its unique electronic properties.
Material Science: It can be used in the development of advanced materials with specific optical and electronic characteristics.
Biology and Medicine
Biological Probes: The compound can be used as a probe in biological studies to investigate cellular processes.
Therapeutic Agents:
Industry
Dyes and Pigments: The azo groups confer strong coloration properties, making the compound useful in the dye industry.
Sensors: The compound can be used in the development of sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes and receptors. The azo groups can participate in electron transfer processes, while the chromate core can interact with metal-binding sites in proteins. These interactions can modulate biological pathways and lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo functional groups used in the dye industry.
Chromate Complexes: Other chromate-based complexes with different ligands.
Uniqueness
The uniqueness of this compound lies in its combination of azo-functionalized sulphonamidato ligands and a chromate core, which imparts distinct electronic and structural properties. This makes it suitable for a wide range of applications that are not possible with simpler compounds.
Properties
CAS No. |
82457-11-2 |
---|---|
Molecular Formula |
C32H27CrN9O10S2 |
Molecular Weight |
813.7 g/mol |
IUPAC Name |
chromium;hydron;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide;3-[4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-5-oxopyrazol-4-id-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13N6O6S.C16H13N3O4S.Cr/c1-9-15(19-18-13-8-11(22(25)26)5-6-14(13)23)16(24)21(20-9)10-3-2-4-12(7-10)29(17,27)28;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2-8,23H,1H3,(H2,17,27,28);1-9,20-21H,(H2,17,22,23);/q-1;;/p+1 |
InChI Key |
FZNXIGMQLOABJP-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)S(=O)(=O)N.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr] |
Origin of Product |
United States |
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